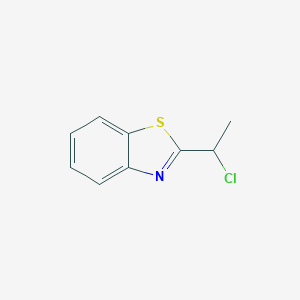
2-(1-Chloroethyl)-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Chloroethyl)benzothiazole is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)benzothiazole typically involves the reaction of 2-aminobenzenethiol with 1-chloroethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 2-(1-Chloroethyl)benzothiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity 2-(1-Chloroethyl)benzothiazole .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Chloroethyl)benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include 2-(1-aminoethyl)benzothiazole, 2-(1-thioethyl)benzothiazole, and 2-(1-alkoxyethyl)benzothiazole.
Oxidation Reactions: Products include 2-(1-chloroethyl)benzothiazole sulfoxide and 2-(1-chloroethyl)benzothiazole sulfone.
Reduction Reactions: Products include dihydro-2-(1-chloroethyl)benzothiazole.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antimicrobial Activity
2-(1-Chloroethyl)-1,3-benzothiazole and its derivatives have demonstrated significant antimicrobial properties. Research indicates that benzothiazole derivatives possess a broad spectrum of pharmacological activities, including antibacterial and antifungal effects. For example, studies have shown that certain benzothiazole compounds exhibit efficacy against various strains of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Various studies have synthesized benzothiazole derivatives that show cytotoxic effects against cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). These compounds often work synergistically with established chemotherapeutic agents, enhancing their effectiveness and reducing side effects .
Materials Science
Fluorescent Sensors
The structural characteristics of this compound make it suitable for developing fluorescent sensors. These sensors can detect specific ions or molecules in various environments due to the photophysical properties of the benzothiazole core. Research has focused on designing optical detection devices that utilize this compound as a fluorophore for sensing applications in environmental monitoring and biological assays .
Polymer Development
In materials science, benzothiazole derivatives are used in the synthesis of polymers with enhanced properties. These polymers can be applied in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices. The incorporation of benzothiazole units into polymer matrices improves their thermal stability and optical performance, making them valuable in advanced material applications .
Environmental Science
Biodegradation Studies
Research has indicated that compounds like this compound can be studied for their biodegradability and environmental impact. Understanding how these compounds break down in natural environments is crucial for assessing their safety as industrial chemicals and potential pollutants .
Case Studies
Wirkmechanismus
The mechanism of action of 2-(1-Chloroethyl)benzothiazole involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of kinases or proteases, thereby affecting cell signaling and proliferation. The compound’s ability to form covalent bonds with nucleophilic sites on proteins or DNA contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Bromoethyl)benzothiazole
- 2-(1-Iodoethyl)benzothiazole
- 2-(1-Methylethyl)benzothiazole
Uniqueness
2-(1-Chloroethyl)benzothiazole is unique due to the presence of the chlorine atom, which imparts distinct reactivity and biological activity. Compared to its bromo and iodo analogs, the chloro compound is more stable and less reactive, making it suitable for specific applications where controlled reactivity is desired. Additionally, the chloro compound’s electronic properties differ from those of its methylethyl analog, leading to variations in its interaction with biological targets .
Eigenschaften
CAS-Nummer |
110704-27-3 |
|---|---|
Molekularformel |
C9H8ClNS |
Molekulargewicht |
197.69 g/mol |
IUPAC-Name |
2-(1-chloroethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNS/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,1H3 |
InChI-Schlüssel |
RZSLIFPQFDTXPX-UHFFFAOYSA-N |
SMILES |
CC(C1=NC2=CC=CC=C2S1)Cl |
Kanonische SMILES |
CC(C1=NC2=CC=CC=C2S1)Cl |
Synonyme |
Benzothiazole, 2-(1-chloroethyl)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













